molecular formula C7H6BrFO B1311332 4-Bromo-2-fluoro-5-methylphenol CAS No. 550400-07-2

4-Bromo-2-fluoro-5-methylphenol

Cat. No. B1311332
M. Wt: 205.02 g/mol
InChI Key: QDGUFFYQTIQGAJ-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-5-methylphenol is a chemical compound with the CAS number 550400-07-2 . It is used in various applications and is supplied by companies like Apollo Scientific .


Physical And Chemical Properties Analysis

4-Bromo-2-fluoro-5-methylphenol has a molecular weight of 205.03 . It is a solid at room temperature and should be stored at 2-8°C . The compound’s InChI key is QDGUFFYQTIQGAJ-UHFFFAOYSA-N .

Scientific Research Applications

Molecular Structure and Electronic Properties

  • 4-Bromo-2-fluoro-5-methylphenol's molecular structure, electrostatic potential, and molecular orbital energies have been explored, revealing its potential as a multidentate ligand in metal complexes with diverse geometries. This compound exhibits high chemical stability and hardness due to its large HOMO-LUMO gap (Tanak, 2019).

Synthesis and Characterization

  • The synthesis process of 2-Bromo-4-methylphenol, closely related to 4-Bromo-2-fluoro-5-methylphenol, highlights efficient methods for obtaining such compounds, which are crucial in further applications (Ren Qun-xiang, 2004).

Interactions with Biological Molecules

  • Research demonstrates how derivatives of bromophenols, including compounds similar to 4-Bromo-2-fluoro-5-methylphenol, interact with hemoglobin, leading to the formation of various products. Such interactions are important in understanding the biological and pharmacological activities of these compounds (Renner, 2004).

Fluorescence Active Chemosensors

  • Certain bromoaniline-based Schiff base chemosensors, structurally related to 4-Bromo-2-fluoro-5-methylphenol, have been used for the detection of metal ions like Cu2+ and Zn2+, demonstrating potential applications in environmental monitoring and analytical chemistry (Das et al., 2021).

Antioxidant Properties

  • Bromophenols from red algae, structurally similar to 4-Bromo-2-fluoro-5-methylphenol, have been identified as potent antioxidants, suggesting potential applications in pharmaceuticals and nutraceuticals (Olsen et al., 2013).

Spectroscopic and Electronic Studies

  • Detailed spectroscopic and electronic studies of related Schiff-base compounds reveal insights into their chemical behavior, which can guide the development of novel materials and sensors (Bozkurt et al., 2019).

Antibacterial Properties

  • Bromophenols isolated from marine algae, sharing structural similarities with 4-Bromo-2-fluoro-5-methylphenol, have shown notable antibacterial properties, indicating their potential use in developing new antimicrobial agents (Xu et al., 2003).

Safety And Hazards

4-Bromo-2-fluoro-5-methylphenol is classified as a respiratory tract irritant, skin irritant, and serious eye irritant . Safety measures include using the compound only outdoors or in a well-ventilated area, avoiding breathing dust/fumes, and wearing protective gloves, clothing, and eye/face protection . In case of exposure, appropriate measures such as rinsing eyes with water, washing skin with plenty of water, and seeking medical advice are recommended .

properties

IUPAC Name

4-bromo-2-fluoro-5-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO/c1-4-2-7(10)6(9)3-5(4)8/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGUFFYQTIQGAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20447670
Record name 4-BROMO-2-FLUORO-5-METHYLPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-fluoro-5-methylphenol

CAS RN

550400-07-2
Record name 4-BROMO-2-FLUORO-5-METHYLPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-fluoro-5-methylphenol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-fluoro-5-methylphenol (23.8 g, 0.19 mol) and bromine (9.7 ml, 0.19 mol) are combined in 50 ml of glacial acetic acid and stirred at RT for one hour. Acetic acid was removed under vacuum. The liquid was diluted with ethyl acetate and washed with water. The organic layer was washed with brine, dried over anhydrous sodium sulfate, filtered and concentrated to afford 4-bromo-2-fluoro-5-methylphenol (38 g, 98% yield) as a colorless liquid. No [M+H] peak by LCMS. 1H NMR (400 MHz, CHLOROFORM-d) ppm 1.98 (s, 1 H) 2.22 (s, 3 H) 6.81 (dd, J=9.15, 0.54 Hz, 1 H) 7.17 (d, J=9.88 Hz, 1 H)
Quantity
23.8 g
Type
reactant
Reaction Step One
Quantity
9.7 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

2-Fluoro-5-methylphenol (5.0 g, 40 mmol) was dissolved in chloroform (200 mL). Tetrabutylammonium tribromide (19 g, 40 mmol) was added and the reaction stirred at ambient temperature for 30 minutes. The reaction was concentrated and purified over silica gel (20% EtOAc in hexanes) to afford 4-bromo-2-fluoro-5-methylphenol (7.8 g, 38 mmol, 96% yield) as an amber oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-2-fluoro-5-methylphenol
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4-Bromo-2-fluoro-5-methylphenol
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Reactant of Route 6
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Citations

For This Compound
1
Citations
T Kline, NH Andersen, EA Harwood… - Journal of medicinal …, 2002 - ACS Publications
Deacetylation of uridyldiphospho-3-O-(R-hydroxydecanoyl)-N-acetylglucosamine by LpxC is the first committed step in the Pseudomonas aeruginosa biosynthetic pathway to lipid A; …
Number of citations: 140 pubs.acs.org

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